5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a well-characterized member of the isothiazolinone chemical family, distinguished by its unique structural features and chemical properties. The compound is formally identified by the Chemical Abstracts Service registry number 26530-03-0, establishing its definitive chemical identity within international databases. The molecular formula C₄H₅Cl₂NOS reflects the compound's composition, incorporating both halogen substitution and the characteristic isothiazolinone core structure.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 5-chloro-2-methylisothiazol-3(2H)-one hydrochloride. Alternative systematic names include 3(2H)-isothiazolone, 5-chloro-2-methyl-, hydrochloride, demonstrating the various approaches to describing this heterocyclic structure. The compound possesses a molecular weight of 186.05 grams per mole, with the hydrochloride salt form contributing to its enhanced stability and handling characteristics.
The structural representation reveals the five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with a chlorine substituent at the 5-position and a methyl group attached to the nitrogen at the 2-position. The presence of the hydrochloride counterion significantly influences the compound's physical properties and chemical behavior. The Simplified Molecular Input Line Entry System representation CN1SC(Cl)=CC1=O.[H]Cl provides a concise structural description that facilitates database searches and chemical informatics applications.
Historical Development of Isothiazolinone Compounds
The discovery and development of isothiazolinone compounds represents a relatively recent advancement in heterocyclic chemistry, with initial reports emerging in the 1960s. This timeline distinguishes isothiazolinones from many other simple heterocycles that were discovered much earlier in chemical history. The first synthesis of 2-methylisothiazol-3(2H)-one was accomplished by Crow and Leonard in 1964, establishing the foundational methodology for this class of compounds through cyclization of cis-N-methyl-3-thiocyanatoacrylamide with an overall yield of 80%.
The synthetic development of chlorinated derivatives followed shortly thereafter, with significant contributions from the Szamborsky group in 1971. These researchers described the synthesis of various isothiazolinone derivatives through one-step chlorination-cyclization reactions of 3,3'-dithiopropionamides, demonstrating the versatility of this synthetic approach. The emergence of 5-chloro-2-methyl-4-isothiazolin-3-one as a side product in these early reactions highlighted the importance of reaction condition optimization for selective synthesis.
Industrial development paralleled academic research, with various companies developing proprietary formulations and synthetic methodologies. The compound gained particular prominence in the 1970s when methylchloroisothiazolinone was first introduced for commercial applications. Historical patent literature from this period reveals extensive industrial research into optimized synthetic routes, though many details remained proprietary due to intellectual property considerations.
The evolution of synthetic methodologies continued through subsequent decades, with researchers developing alternative routes that avoided certain reaction limitations. Notable developments included the work of Tsolomitis and Sandris in 1987, who reported alternative synthetic pathways, and Beeley and colleagues in 1994, who developed novel cyclization approaches using trichloroacetic anhydride. These historical developments demonstrate the continuous refinement of synthetic chemistry in the isothiazolinone field.
Significance in Academic Research
The academic significance of this compound extends across multiple research disciplines, particularly in the fields of heterocyclic chemistry, synthetic methodology, and mechanistic studies. Research investigations have focused extensively on understanding the compound's chemical reactivity patterns and their implications for broader heterocyclic chemistry principles. The compound serves as an important model system for studying the behavior of sulfur-nitrogen heterocycles under various chemical conditions.
Synthetic chemistry research has utilized this compound as a key example for developing and optimizing heterocyclic synthesis methodologies. Academic investigations have explored various cyclization strategies, including ring-closure reactions of 3-mercaptopropanamides and oxidative cyclization approaches. These studies have contributed significantly to the understanding of heterocyclic ring formation mechanisms and have influenced the development of synthetic strategies for related compound classes.
Mechanistic studies have revealed important insights into the chemical behavior of isothiazolinone compounds. Research has demonstrated that these compounds exhibit unique reactivity patterns due to the presence of the sulfur-nitrogen heterocyclic system. Academic investigations have particularly focused on understanding the electron-deficient nature of the sulfur atom and its implications for chemical reactivity with nucleophilic species.
The compound has also contributed to academic understanding of structure-activity relationships within the isothiazolinone family. Comparative studies examining various substitution patterns have provided valuable insights into the influence of halogen substitution on chemical properties and reactivity. These research findings have established fundamental principles that guide the design and synthesis of new isothiazolinone derivatives for various applications.
Position Within Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an important example of five-membered heterocycles containing multiple heteroatoms. The compound belongs to the isothiazole family, which is structurally related to thiophene with a nitrogen atom occupying the second position of the ring system. This structural relationship places isothiazolinones within the broader category of sulfur-nitrogen heterocycles, which have gained increasing importance in modern chemistry.
The five-membered heterocyclic structure with both sulfur and nitrogen atoms creates unique electronic properties that distinguish isothiazolinones from other heterocyclic systems. The presence of the carbonyl group at the 3-position further modifies the electronic distribution within the ring, creating opportunities for diverse chemical transformations. This combination of structural features positions the compound as an important representative of heteroaromatic chemistry principles.
Within the context of heterocyclic synthesis, this compound exemplifies important synthetic challenges and solutions. The construction of the isothiazolinone ring system requires careful consideration of cyclization strategies and the management of multiple functional groups. The successful synthesis of this compound has contributed to the development of general methodologies for constructing sulfur-nitrogen heterocycles.
The compound's position within heterocyclic chemistry is further enhanced by its role in demonstrating the biological relevance of heterocyclic compounds. Isothiazolinones represent an important class of bioactive heterocycles, and the study of their chemical properties has contributed to understanding the relationship between heterocyclic structure and biological activity. This connection between structure and function has made isothiazolinones valuable subjects for academic research in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYUPIYFIVQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26172-55-4 (Parent) | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
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DSSTOX Substance ID |
DTXSID5067219 | |
| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
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Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-03-0 | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
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| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
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| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The process begins by dissolving A-1 or A-2 in a primary organic solvent such as ethyl acetate or dichloromethane. Chlorine gas (Cl₂) or another chlorinating agent is introduced into a secondary solvent (e.g., chloroform or carbon tetrachloride) to moderate reactivity. The reaction proceeds via a radical mechanism, where chlorine abstracts a hydrogen atom from the mercapto group, initiating cyclization to form the isothiazolone ring.
Key intermediates include:
Optimization of Reaction Conditions
Critical parameters for maximizing CMI·HCl yield and purity include:
For example, a reaction conducted at 15°C with 1.1 eq Cl₂ in ethyl acetate/chloroform yields a 95:5 mixture of CMI·HCl and MI·HCl (2-methyl-4-isothiazolin-3-one hydrochloride), with <100 ppm of by-product III.
By-product Control and Centrifugation
Post-reaction mixtures often contain nitrosamine precursors like N-methyl-3-(N-methylamino)aminopropionamide (F), which arise from side reactions between methylamine and N-methylacrylamide (E). Centrifugation at 4,000–6,000 rpm reduces nitrosamine precursors to <5 ppm while retaining >98% of the desired isothiazolone mixture.
Separation and Purification via Thermal Dissociation
EP0678510A1 discloses a method to isolate CMI·HCl from mixed hydrochloride salts by exploiting differential thermal stability.
Slurry Preparation and Reflux Conditions
A slurry of CMI·HCl and MI·HCl in ethyl acetate (5–15% solids) is refluxed at 78–80°C. CMI·HCl dissociates into free base CMI and HCl vapor, while MI·HCl remains predominantly undissociated. Prolonged heating (>2 hours) fully dissociates CMI·HCl but leaves MI·HCl intact, enabling filtration-based separation.
Table 1: Effect of Slurry Concentration on CMI·HCl Purity
| Slurry Concentration | Reflux Time (h) | CMI:MI Ratio | Purity of CMI·HCl |
|---|---|---|---|
| 15% solids | 2 | 99.2:0.8 | >99% |
| 9% solids | 1 | 80:20 | 95% |
| 5% solids | 0.5 | 82:18 | 90% |
Solvent Selection and Yield Optimization
Ethyl acetate is preferred due to its moderate polarity and ability to stabilize free base CMI. Alternative solvents like toluene or dichloromethane reduce dissociation efficiency by 20–30%. Post-reflux, the filtrate is evaporated to recover crystalline CMI·HCl with >99% purity, while the residual solid contains MI·HCl for further processing.
Stabilization and Industrial Formulation
Stabilized CMI·HCl compositions require metal nitrate additives (e.g., magnesium nitrate) to prevent degradation during storage. Aqueous solutions containing 15% CMI·HCl and 1.5% Mg(NO₃)₂ exhibit <2% decomposition over 12 months at 25°C.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of CMI·HCl Synthesis Routes
| Method | Yield (%) | By-product III (ppm) | Scalability |
|---|---|---|---|
| Chlorination/Cyclization | 95 | <100 | High |
| Thermal Dissociation | 85 | 0 | Moderate |
The chlorination method is preferred for large-scale production due to higher yields, while thermal dissociation offers superior purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated isothiazolones.
Substitution Products: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is characterized by its ability to disrupt microbial cell function through the oxidation of thiol-containing residues in proteins and enzymes. This action leads to cell death and inhibition of microbial growth, making it a potent antimicrobial agent. The compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeast .
Chemistry
In organic synthesis, this compound serves as a reagent for preparing various isothiazolone derivatives. Its unique chemical structure allows for versatile applications in creating new compounds with potential biological activities .
Biology
The compound is extensively utilized in biological research to investigate its antimicrobial properties. Studies have demonstrated its efficacy against a variety of microorganisms, making it valuable for understanding microbial resistance and developing new antimicrobial agents .
Medicine
In the medical field, this compound is being explored for applications in wound care and disinfectants. Its ability to kill bacteria effectively makes it suitable for use in formulations aimed at preventing infections in clinical settings .
Industrial Applications
This compound is widely used in various industries:
- Water Treatment : It acts as a biocide in industrial water systems to control microbial growth.
- Personal Care Products : The compound is included in many cosmetic formulations to prevent microbial contamination.
- Paints and Adhesives : It is employed to enhance the shelf life of products by inhibiting microbial growth during storage .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This study confirmed the compound's effectiveness against both bacteria and fungi, highlighting its potential use in various applications .
Case Study 2: Safety Assessment
A safety assessment conducted on the compound revealed that while it is effective as a biocide, it also poses risks such as skin irritation and potential allergic reactions. The assessment emphasized the need for proper handling and usage guidelines to minimize exposure risks .
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is primarily due to its ability to oxidize thiol-containing residues in proteins and enzymes of microorganisms . This oxidation disrupts the normal function of these proteins, leading to cell death. The compound targets both aerobic and anaerobic bacteria, as well as fungi and yeast .
Comparison with Similar Compounds
Chemical Structures and Key Properties
Regulatory Status
This compound :
5-Chloro-2-methyl-4-isothiazolin-3-one :
Reaction mass (3:1) :
- Approved for industrial biocidal applications with usage limits .
Biological Activity
5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, commonly referred to as CMIT, is a biocide with significant antimicrobial properties. This compound is widely used in various industries, including cosmetics, water treatment, and industrial applications, due to its effectiveness against a broad spectrum of microorganisms.
Target of Action
CMIT primarily targets microbial growth by disrupting cellular functions. It acts as an antimicrobial agent, effectively inhibiting the growth of bacteria, fungi, and algae through its interactions with cellular components.
Mode of Action
The compound exerts its effects by oxidizing thiol-containing residues in microbial proteins and enzymes. This oxidation leads to the inactivation of essential cellular functions, ultimately resulting in cell death. The active sulfur moiety of CMIT is crucial for this process, as it can form reactive intermediates that interact with various nucleophiles within the cell .
CMIT's biochemical properties are characterized by its ability to disrupt key metabolic pathways in microorganisms. It interferes with:
- Cellular Metabolism: By inhibiting enzymes involved in metabolic processes.
- Gene Expression: Altering transcriptional activities within microbial cells.
- Cell Signaling Pathways: Disrupting communication pathways that regulate cell function .
Efficacy and Stability
The efficacy of CMIT can be influenced by environmental factors such as pH, temperature, and the presence of organic matter. In laboratory studies, it has been shown that CMIT's antimicrobial action can take time to manifest, particularly at lower concentrations or in complex matrices like biodiesel.
Clinical Studies on Respiratory Effects
Recent studies have highlighted potential respiratory health risks associated with inhalation exposure to CMIT/MIT (2-methylisothiazol-3-one). For instance, a study involving pediatric patients exposed to high-density inhalation of CMIT/MIT showed significant respiratory symptoms, including cough and dyspnea. The airborne levels estimated during these exposures ranged from 1.65 to 82 μg/m³ .
Toxicological Assessments
Toxicological studies have established the no observed adverse effect level (NOAEL) for CMIT/MIT at 2.8 mg/kg body weight/day. Acute toxicity assessments indicated that the oral lethal dose (LD50) ranges from 7.5 to 78.5 mg/kg in rats, with dermal LD50 values around 141 mg/kg . These findings underscore the need for careful handling and regulation of this compound.
Comparative Analysis
A comparison between CMIT and other isothiazolone derivatives reveals its unique efficacy:
| Compound | Antimicrobial Efficacy | Toxicity Profile |
|---|---|---|
| 5-Chloro-2-methyl-2H-isothiazol-3-one | High | Moderate (skin sensitizer) |
| Methylisothiazolinone (MIT) | Moderate | High (common skin sensitizer) |
| 2-Methyl-4-isothiazolin-3-one | Moderate | Low |
CMIT is noted for its high efficacy as a biocide even at low concentrations, making it particularly valuable in formulations requiring potent antimicrobial action .
Applications
Industrial Use
CMIT is extensively used in industrial applications such as:
- Water Treatment: Effective against biofilms and microbial contaminants.
- Cosmetics: Used as a preservative due to its bacteriostatic properties.
- Paints and Adhesives: Prevents microbial growth that can spoil products .
Research Applications
In biological research, it serves as a model compound for studying antimicrobial mechanisms and developing new biocidal agents.
Q & A
Q. What are the optimal conditions for synthesizing 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride?
Methodological Answer : The compound can be synthesized via condensation reactions using 2-aminothiazol-4(5H)-one derivatives and acetic acid under reflux. Key steps include:
- Reagent Ratios : Use a 1:1.1 molar ratio of 2-aminothiazol-4(5H)-one to 3-formyl-1H-indole-2-carboxylic acid derivatives in acetic acid .
- Catalysis : Sodium acetate (2.0 equiv) accelerates the reaction .
- Purification : Recrystallize the product from a DMF/acetic acid mixture to remove unreacted starting materials .
- Safety : Thionyl chloride (SOCl₂) may be used for chlorination steps, requiring inert conditions and post-reaction neutralization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear EN 374-certified gloves, chemical-resistant goggles, and lab coats. Use respiratory protection if ventilation is inadequate .
- Skin Protection : Apply barrier creams and implement post-handling handwashing protocols to mitigate irritation risks .
- Waste Management : Segregate waste in dedicated containers to prevent environmental contamination .
Q. Which analytical techniques are recommended for characterizing purity and structure?
Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using proton (¹H) and carbon (¹³C) NMR, focusing on signals at δ 8.15 ppm (isothiazole H3) and δ 2.45 ppm (methyl groups) .
- Mass Spectrometry (MS) : Compare experimental molecular weights (e.g., 186.05 g/mol for the hydrochloride salt) with theoretical values .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies on the compound’s reactivity be designed?
Methodological Answer :
Q. What strategies identify degradation products under environmental conditions?
Methodological Answer :
- Stability Testing : Expose the compound to UV light, varying pH (4–10), and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS .
- Product Identification : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm intermediates like 2-methyl-3(2H)-isothiazolone .
Q. How can toxicological profiles be evaluated in biological models?
Methodological Answer :
- In Vitro Assays : Use human keratinocyte (HaCaT) or fibroblast cell lines to assess cytotoxicity via MTT assays. Reference EU-LCI values for dose-response curves .
- Metabolite Screening : Employ LC-MS/MS to detect reactive metabolites (e.g., chlorinated byproducts) in hepatic microsome preparations .
Q. What methods validate deuterated analogs for tracer studies?
Methodological Answer :
Q. How are advanced analytical methods optimized for trace quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
